N1-(4-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
Description
N1-(4-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is an oxalamide derivative characterized by a central oxalamide scaffold substituted with a 4-ethoxyphenyl group at the N1 position and a hybrid 2-(furan-2-yl)-2-(indolin-1-yl)ethyl moiety at the N2 position.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-2-30-19-11-9-18(10-12-19)26-24(29)23(28)25-16-21(22-8-5-15-31-22)27-14-13-17-6-3-4-7-20(17)27/h3-12,15,21H,2,13-14,16H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFITVMYNMGSRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxyaniline, the compound can be reacted with oxalyl chloride to form the corresponding oxalamide intermediate.
Introduction of the Furan Ring: The furan-2-yl group can be introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Attachment of the Indoline Moiety: The final step involves the reaction of the intermediate with indoline under suitable conditions, such as in the presence of a base like triethylamine, to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Corresponding amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N1-(4-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
In materials science, the compound’s structural properties could be leveraged to develop new materials with specific characteristics, such as improved thermal stability or electronic properties.
Mechanism of Action
The mechanism by which N1-(4-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Structural Insights:
- N1 Substituents: The 4-ethoxyphenyl group in the target compound differs from S336’s 2,4-dimethoxybenzyl and GMC-5’s 4-methoxyphenyl. Ethoxy groups may enhance lipophilicity compared to methoxy or halogens (e.g., GMC-1’s 4-bromophenyl) .
- N2 Substituents: The target’s furan-indolin hybrid is unique compared to S336’s pyridyl-ethyl or GMC-5’s dioxoisoindolinyl groups.
Enzyme Inhibition and Bioactivity
- CYP3A4 Inhibition: S5456, a structural analog of S336, showed 51% CYP3A4 inhibition at 10 µM, suggesting substituent-dependent enzyme interactions .
- Stearoyl-CoA Desaturase Inhibition: Compounds in (e.g., 19–23) exhibit varied inhibitory potencies depending on halogen or alkoxy substituents . The target’s ethoxy and heterocyclic groups may modulate similar enzymatic targets.
Biological Activity
N1-(4-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H25N3O4, with a molecular weight of approximately 419.5 g/mol. The compound features an oxalamide linkage and incorporates functional groups from furan and indole derivatives, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O4 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 898458-53-2 |
Antitumor Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antitumor activity. For instance, derivatives containing indole and furan moieties have been shown to inhibit the proliferation of cancer cell lines in vitro. A study demonstrated that such compounds could induce apoptosis in various tumor cells by activating caspase pathways .
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial properties. It has been evaluated against several bacterial strains, showing potential efficacy comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. For example, it may inhibit topoisomerases or interfere with DNA replication processes in cancer cells . Further research is required to elucidate these interactions fully.
Study 1: Antitumor Efficacy
A recent study investigated the antitumor efficacy of a series of oxalamide derivatives, including this compound. The results indicated a dose-dependent inhibition of cell growth in breast cancer cell lines, with IC50 values significantly lower than those of conventional chemotherapeutics .
Study 2: Antimicrobial Activity
In another study, the antimicrobial activity of the compound was assessed against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for standard antibiotics, suggesting a promising alternative for treating resistant bacterial infections.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent connectivity (e.g., furan protons at δ 6.2–7.4 ppm, indoline NH at δ 8.1–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (expected m/z ~465.2 Da) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
How can researchers resolve discrepancies in crystallographic data when determining the compound’s structure?
Q. Advanced
- Refinement Software : Use SHELXL for small-molecule refinement, which handles twinning and high-resolution data .
- Validation : Cross-check with PLATON to detect disorder or missed symmetry.
- Contingencies : If data conflicts arise (e.g., R-factor >5%), re-measure diffraction data or employ alternative phasing methods (e.g., charge flipping) .
What strategies are effective in improving the compound’s solubility for in vitro bioassays?
Q. Advanced
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility .
- Prodrug Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the oxalamide nitrogen .
- pH Adjustment : Test solubility in buffered solutions (pH 4–8) to identify optimal conditions .
How can conflicting bioactivity results between studies be systematically addressed?
Q. Advanced
- Purity Verification : Re-analyze batches via HPLC and NMR to rule out impurities (>99% purity required) .
- Assay Standardization : Use positive controls (e.g., kinase inhibitors for enzyme assays) and replicate experiments across labs.
- Data Normalization : Report IC₅₀ values relative to standardized cell lines (e.g., HEK293 vs. HeLa) .
What computational methods are suitable for predicting the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases, GPCRs).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
- QSAR Modeling : Train models on oxalamide derivatives to predict ADMET properties .
What are the key structural features influencing the compound’s reactivity?
Q. Basic
- Oxalamide Core : Susceptible to hydrolysis under acidic/basic conditions.
- Furan Ring : Prone to electrophilic substitution (e.g., nitration).
- Indoline Moiety : Participates in hydrogen bonding and π-π stacking .
How should structure-activity relationship (SAR) studies be designed to optimize biological activity?
Q. Advanced
- Substituent Variation : Synthesize analogs with modified ethoxyphenyl (e.g., halogenation) or indoline groups (e.g., methylation at N1) .
- Activity Profiling : Screen analogs against panels of cancer cell lines (NCI-60) or enzymatic targets (e.g., PARP-1).
- Data Analysis : Use clustering algorithms (e.g., PCA) to identify critical substituents for potency .
What are the stability profiles of the compound under different storage and experimental conditions?
Q. Basic
- Thermal Stability : Store at –20°C in amber vials; degradation observed >40°C (TGA data) .
- pH Stability : Stable in pH 6–7; hydrolyzes rapidly in strong acids (pH <3) or bases (pH >10) .
- Light Sensitivity : Protect from UV light to prevent furan ring oxidation .
How can researchers elucidate metabolic pathways using in vitro models?
Q. Advanced
- Liver Microsomes : Incubate with human liver microsomes (HLMs) and NADPH; monitor metabolites via LC-MS/MS .
- CYP Inhibition Assays : Test inhibition of CYP3A4/2D6 to predict drug-drug interactions.
- Metabolite Identification : Use software (e.g., MetabolitePilot) to annotate phase I/II metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
